JGB1741

SIRT1 selectivity Sirtuin inhibitors Isoform specificity

JGB1741 (ILS-JGB-1741, CAS 1256375-38-8), is a small molecule inhibitor of the NAD+-dependent class III histone deacetylase SIRT1. It was designed through a medicinal chemistry approach based on the known sirtuin inhibitor sirtinol and demonstrates potent inhibitory effects on the proliferation of human metastatic breast cancer cells, specifically MDA-MB-231.

Molecular Formula C27H24N2O2S
Molecular Weight 440.6 g/mol
Cat. No. B13393663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJGB1741
Molecular FormulaC27H24N2O2S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
InChIInChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)
InChIKeyCRTIXRJWHKMWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JGB1741 (ILS-JGB-1741): A Selective SIRT1 Inhibitor for Breast Cancer and Apoptosis Research


JGB1741 (ILS-JGB-1741, CAS 1256375-38-8), is a small molecule inhibitor of the NAD+-dependent class III histone deacetylase SIRT1 . It was designed through a medicinal chemistry approach based on the known sirtuin inhibitor sirtinol and demonstrates potent inhibitory effects on the proliferation of human metastatic breast cancer cells, specifically MDA-MB-231 [1]. JGB1741 is characterized as a potent and specific inhibitor of SIRT1 activity, with an IC50 of ~15 μM, while exhibiting only weak inhibition of the related isoforms SIRT2 and SIRT3 (IC50 >100 μM) .

Why Generic SIRT1 Inhibitors Cannot Substitute for JGB1741 in Apoptosis Research


The SIRT1 inhibitor class is highly diverse, with major differences in isoform selectivity, cellular potency, and downstream functional effects. Compounds like sirtinol, cambinol, EX-527, and tenovin-6 exhibit distinct profiles; for example, some show balanced SIRT1/2 inhibition [1], while others like EX-527 demonstrate ultra-high biochemical potency but may lack corresponding cellular efficacy . Substituting one SIRT1 inhibitor for another can therefore lead to contradictory or uninterpretable results in functional assays, particularly those involving p53 acetylation and mitochondrial apoptosis [2]. JGB1741 occupies a unique niche defined by a specific quantitative balance of biochemical selectivity and potent, dose-dependent cellular activity in breast cancer models, as detailed in the following evidence.

Quantitative Differentiation: Head-to-Head Comparison Data for JGB1741 vs. Other SIRT1 Inhibitors


Selectivity Advantage: JGB1741 Exhibits >6.6-Fold SIRT1 Selectivity Over SIRT2 vs. Non-Selective Sirtinol

In direct comparison to sirtinol, a first-generation sirtuin inhibitor from which JGB1741 was derived, JGB1741 demonstrates significantly improved selectivity for SIRT1 over SIRT2. While sirtinol exhibits an IC50 of 37.6 μM for SIRT1 and 103.4 μM for SIRT2 (a selectivity ratio of ~2.8x) [1], JGB1741 shows an IC50 of ~15 μM for SIRT1 and >100 μM for SIRT2 (a selectivity ratio of >6.6x) . This represents a more than 2-fold improvement in SIRT1 selectivity.

SIRT1 selectivity Sirtuin inhibitors Isoform specificity

Cellular Potency in MDA-MB-231: JGB1741 Demonstrates 30-Fold Greater Inhibition of Breast Cancer Cell Proliferation Compared to Its Enzymatic IC50

JGB1741 exhibits a stark disconnect between its biochemical enzymatic IC50 (~15 μM) and its potent anti-proliferative effect in the metastatic breast cancer cell line MDA-MB-231, where it achieves an IC50 of 0.5 μM (500 nM) [1]. This 30-fold enhancement in cellular potency contrasts sharply with the profile of EX-527 (Selisistat), a highly potent biochemical inhibitor (SIRT1 IC50 ~0.098 μM) that shows comparatively modest or no effect in certain cellular models .

Breast cancer MDA-MB-231 Cellular IC50

Functional Pathway Engagement: JGB1741 Induces a >2-Fold Increase in Bax/Bcl-2 Ratio and Cytochrome C Release, Validating Apoptotic Mechanism

Unlike the simple viability inhibition seen with some SIRT1 inhibitors like cambinol, JGB1741's anti-proliferative effect in MDA-MB-231 cells is functionally validated by a well-defined apoptotic mechanism. Treatment with JGB1741 resulted in a measurable >2-fold increase in the pro-apoptotic Bax/Bcl-2 ratio, a key indicator of mitochondrial apoptosis, and a corresponding increase in cytochrome c release [1]. In contrast, cambinol is primarily characterized by its effect on cell cycle (G2 arrest) rather than this specific apoptotic cascade .

Apoptosis Bax/Bcl2 ratio Cytochrome c release

Differential Cancer Cell Line Sensitivity: JGB1741 Exhibits 20-Fold Higher Potency in MDA-MB-231 vs. HepG2 Cells, Guiding Model Selection

JGB1741 demonstrates significant, quantifiable variation in potency across different cancer cell lines, a key parameter for selecting appropriate in vitro models. Its anti-proliferative IC50 values are 0.5 μM in MDA-MB-231 (breast), 1 μM in K562 (leukemia), and 10 μM in HepG2 (liver) cells, representing a 20-fold difference between the most and least sensitive lines [1]. While other inhibitors like tenovin-6 are also cytotoxic to specific lines, this granular, cross-line potency profile for JGB1741 allows for rational experimental design and dose selection based on the model system.

Cancer cell lines Differential sensitivity K562 HepG2

Biochemical vs. Cellular Potency Advantage: JGB1741's Cellular IC50 is 100-Fold More Potent than Tenovin-6's SIRT1 Enzymatic IC50 in MDA-MB-231

A comparative analysis of JGB1741 and tenovin-6 reveals a stark difference in their cellular versus biochemical potency profiles. Tenovin-6 inhibits purified SIRT1 with an IC50 of 21 μM [1]. In contrast, JGB1741, despite having a comparable enzymatic SIRT1 IC50 of 15 μM, achieves an anti-proliferative IC50 of 0.5 μM in MDA-MB-231 breast cancer cells [2]. This represents a >40-fold difference in cellular potency between the two compounds when normalized to their enzymatic IC50s, suggesting JGB1741 possesses significantly better cellular uptake or target engagement in this critical cancer model.

Tenovin-6 Comparative potency MDA-MB-231

Structural Differentiation and Provenance: JGB1741 is a Sirtinol-Derived Optimized Analog with Improved Potency

JGB1741 was designed and synthesized using a medicinal chemistry approach specifically based on the structure of the known, less selective SIRT1/2 inhibitor sirtinol [1]. This direct lineage and intentional optimization distinguish it from other SIRT1 inhibitors identified through high-throughput screening or repurposing. The chemical modifications, which include the introduction of an N-benzyl group and a tetrahydro-1-benzothiophene core, resulted in a molecule with a significantly improved SIRT1 selectivity profile (>6.6x vs. ~2.8x) and enhanced cellular potency compared to its parent compound [2].

Medicinal chemistry Sirtinol analog Structure-activity relationship

Recommended Applications for JGB1741 Based on Its Unique Performance Profile


Studies Requiring SIRT1-Specific Functional Interrogation in Breast Cancer

JGB1741 is the optimal tool for dissecting SIRT1-dependent pathways in breast cancer, particularly metastatic models like MDA-MB-231. Its potent cellular IC50 (0.5 μM) and robust induction of mitochondrial apoptosis (as measured by a >2-fold increase in the Bax/Bcl-2 ratio) [1] provide a strong, quantifiable signal. Compared to non-selective inhibitors like sirtinol or cambinol, JGB1741's high selectivity for SIRT1 over SIRT2 (>6.6x) minimizes the confounding biological effects that can arise from concurrent SIRT2 inhibition [2].

In Vitro Assays Focused on p53 Acetylation and Downstream Apoptotic Signaling

For experiments designed to validate the SIRT1-p53 signaling axis, JGB1741 provides a clear and direct readout. It dose-dependently increases acetylation of p53 at the critical K382 residue in MDA-MB-231 cells, a primary mechanism of SIRT1-mediated transcriptional regulation [1]. This is in contrast to ultra-potent inhibitors like EX-527, which may not show a corresponding effect on p53 acetylation in all cellular contexts despite their high enzymatic potency . JGB1741's reliable functional effect makes it a more robust tool for pathway validation.

Use as a Pharmacological Tool in Drug Discovery for Novel SIRT1-Targeted Compounds

In drug discovery programs targeting SIRT1, JGB1741 serves as an excellent benchmark compound. Its well-characterized profile—including detailed cellular potency across multiple cancer lines (MDA-MB-231 IC50 0.5 μM, K562 IC50 1 μM, HepG2 IC50 10 μM) [1] and established functional assays for apoptosis—provides a valuable reference point for validating novel compound series. Its structural relationship to sirtinol, and the documented improvement in selectivity and potency [2], also offer a clear case study in structure-activity relationship (SAR) for medicinal chemists.

Academic Research Exploring Mitochondrial Apoptosis Mechanisms

Researchers studying the intrinsic pathway of apoptosis will find JGB1741 to be a highly effective tool. Unlike sirtuin inhibitors that act via other mechanisms (e.g., cambinol, which causes G2 cell cycle arrest), JGB1741 triggers a classical mitochondrial apoptotic cascade characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and PARP cleavage [1]. This clear mechanistic signature, coupled with its potent cellular activity, makes it a reliable and interpretable agent for probing the role of SIRT1 in mitochondrial function and cell death.

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